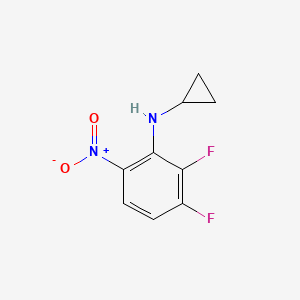

N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMNSWNFKRDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734419 | |

| Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249882-57-2 | |

| Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

This guide provides a comprehensive overview of the essential physical properties of the novel research compound, N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational physicochemical characteristics of this compound and establishes the rigorous experimental methodologies required for their validation. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these properties is paramount for its effective application in medicinal chemistry and materials science.[1][2]

The structural uniqueness of this compound, featuring a cyclopropyl moiety, difluoro substitution on the aromatic ring, and a nitro group, suggests a complex interplay of electronic and steric effects that dictate its behavior.[2] The presence of fluorine atoms can significantly influence reactivity and physiological properties, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution.[2] The cyclopropyl group is of particular interest in medicinal chemistry for imparting conformational rigidity and metabolic stability.[2]

This guide is structured to provide not just data, but a framework for the empirical validation of the compound's physical properties, ensuring scientific integrity and reproducibility.

Compound Identification and Core Properties

A precise identification of this compound is the first step in any rigorous scientific investigation. The fundamental identifiers and calculated properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1249882-57-2 | [1] |

| Molecular Formula | C₉H₈F₂N₂O₂ | [3] |

| Molecular Weight | 214.17 g/mol | Calculated |

| Canonical SMILES | C1CC1NC2=C(C(=CC=C2F)F)[O-] | [1] |

Experimental Determination of Physicochemical Properties

Due to the novel nature of this compound, experimentally determined data for its core physical properties such as melting point, boiling point, and solubility are not yet widely published. The following sections detail the authoritative, field-proven methodologies for the precise measurement of these critical parameters.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic physical constant that serves as a crucial indicator of purity. For a novel compound like this compound, an accurate determination of its melting range is a foundational step in its characterization.

This method remains a gold standard for its simplicity, accuracy, and the small sample quantity required.

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or an integrated digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Validation: The determination is repeated at least twice to ensure reproducibility. A narrow melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Profiling

Understanding the solubility of this compound in various solvents is critical for its application in synthetic reactions, formulation development, and biological assays. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound. While specific spectra for this compound are often available from suppliers upon request, the following outlines the standard techniques and their expected utility.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and types of protons, including those on the cyclopropyl ring and the aromatic ring, as well as the amine proton.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Is essential for confirming the presence and chemical environment of the two fluorine atoms on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: From the secondary amine.

-

Aromatic C-H stretch.

-

Asymmetric and symmetric NO₂ stretches: Characteristic of the nitro group.

-

C-F stretches.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Data Visualization and Workflow

A logical and systematic workflow is crucial for the comprehensive characterization of a new chemical entity.

Caption: Workflow for the physicochemical characterization of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, related nitroaniline compounds are classified as hazardous.[4] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

Molbase. This compound. [Link]

-

PubChem. 2-Nitroaniline. [Link]

-

PubChem. 3-Nitroaniline. [Link]

-

ResearchGate. Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

-

OSHA. P-NITROANILINE. [Link]

-

AA Blocks. 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline. [Link]

-

NIST. m-Nitroaniline. [Link]

-

SpectraBase. N-Cyclopropyl-4-fluoroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. o-Nitroaniline. [Link]

-

NIST. m-Nitroaniline. [Link]

Sources

An In-depth Technical Guide to N-Cyclopropyl-2,3-difluoro-6-nitroaniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a specialized organic compound increasingly recognized for its potential as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route based on established chemical principles, its physicochemical properties, and its strategic importance in medicinal chemistry. The unique combination of a strained cyclopropyl ring, electron-withdrawing fluorine atoms, and a nitro group on an aniline scaffold presents a unique opportunity for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: A Molecule of Strategic Importance

This compound, identified by CAS Number 1249882-57-2 , is emerging as a compound of significant interest for researchers in synthetic and medicinal chemistry.[1][2][3][4] Its structure is a carefully orchestrated assembly of functionalities that are highly sought after in modern drug design.

Chemical Structure and Identity:

-

Molecular Formula: C₉H₈F₂N₂O₂

-

Molecular Weight: 214.17 g/mol

-

SMILES String: C1CC1Nc2c(F)c(F)ccc2=O[1]

The molecule's architecture is notable for three key features:

-

The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" that is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and improve brain permeability.[5] Its strained three-membered ring introduces conformational rigidity, which can lead to more selective binding to biological targets.[5][6]

-

The Difluoro-nitroaromatic System: The two fluorine atoms and the nitro group are strong electron-withdrawing groups.[7] This electronic profile makes the aromatic ring susceptible to nucleophilic aromatic substitution, a cornerstone reaction for building more complex molecules.[7] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity.

-

The Aniline Core: The aniline nitrogen serves as a key reactive handle for further chemical modifications, such as amide bond formation or cross-coupling reactions, enabling the diversification of this chemical scaffold.

Synthesis and Mechanism: A Practical Approach

While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, a robust synthetic strategy can be confidently proposed based on well-established principles of nucleophilic aromatic substitution (SNAr). The most plausible route involves the reaction of a suitable trifluoro-nitrobenzene precursor with cyclopropylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-step displacement of a fluoride ion from 1,2,3-trifluoro-4-nitrobenzene by cyclopropylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is the most activated and thus the most likely to be displaced.

Detailed Experimental Protocol

Reaction: 1,2,3-Trifluoro-4-nitrobenzene + Cyclopropylamine → this compound

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Cyclopropylamine

-

Potassium Carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Acetonitrile (CH₃CN) or a similar polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and cyclopropylamine (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.

-

Base: Potassium carbonate acts as a scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction to completion. A non-nucleophilic base is crucial to prevent side reactions.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or potential regioisomeric byproducts.

Visual Workflow of the Synthesis

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps. While extensive experimental data is not publicly available, reliable suppliers indicate its key characteristics.[3]

Table 1: Physicochemical Properties

| Property | Value/Information | Source/Justification |

| CAS Number | 1249882-57-2 | [1][2][3] |

| Molecular Formula | C₉H₈F₂N₂O₂ | [4][8] |

| Molecular Weight | 214.17 g/mol | Calculated from formula |

| Appearance | Expected to be a yellow or orange solid | Based on analogous nitroaniline compounds[9][10] |

| Purity | Typically >95% | [1] |

| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice for nitroaromatic compounds |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not readily published, the expected spectral features can be inferred from analogous structures.[9][11] Chemical suppliers can provide a Certificate of Analysis (COA) with actual spectral data upon request.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region, ~0.6-1.0 ppm), the aromatic protons (doublets or multiplets in the downfield region, ~6.5-8.0 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (with characteristic C-F couplings), and the carbons bearing the nitro and amino groups.

-

IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching (~3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (~2900-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 214.17).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a key intermediate for the synthesis of high-value, biologically active molecules.

Role as a Versatile Synthetic Building Block

The primary application of this compound is as a scaffold for further chemical elaboration. The nitro group can be readily reduced to an amine, creating a diamine intermediate. This opens up a plethora of synthetic possibilities for creating fused heterocyclic systems, which are common motifs in many drug classes.

Potential in Kinase Inhibitor Development

Substituted anilines are a prominent feature in many small-molecule kinase inhibitors. The N-cyclopropyl-difluoro-aniline core can serve as a "warhead" that orients other functionalities to interact with the ATP-binding site of various kinases. The unique electronic and steric properties imparted by the cyclopropyl and difluoro groups can be exploited to achieve high potency and selectivity for specific kinase targets.

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound should be consulted, general precautions for related chemicals apply.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[12][13]

-

In case of contact:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[13]

Conclusion

This compound stands as a promising and strategically important chemical entity for the advancement of pharmaceutical research. Its unique combination of a cyclopropyl group for enhanced drug-like properties and an activated difluoro-nitroaromatic system for versatile synthetic transformations makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive technical overview, from a plausible and practical synthetic route to its potential applications in drug discovery, underscoring its significance for professionals in the field.

References

-

PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

MOLBASE. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

-

PMC - NIH. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

NIST WebBook. m-Nitroaniline. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [synhet.com]

- 4. m.molbase.com [m.molbase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m-Nitroaniline [webbook.nist.gov]

- 11. scispace.com [scispace.com]

- 12. fishersci.se [fishersci.se]

- 13. synquestlabs.com [synquestlabs.com]

Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline from 1,2,3-trifluoro-4-nitrobenzene

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in the fields of medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction: Strategic Importance of Fluorinated Nitroanilines

This compound is a key building block in synthetic organic chemistry.[1][2] Its structure is strategically important for several reasons:

-

Fluorine Atoms: The presence of fluorine can significantly alter the electronic properties of the aromatic ring, influencing reactivity and modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative compounds.[2]

-

Nitro Group: As a potent electron-withdrawing group, the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction for building complex molecules.[2][3]

-

Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[2]

This guide focuses on the direct and efficient synthesis of this intermediate from the readily available starting material, 1,2,3-trifluoro-4-nitrobenzene.

Reaction Mechanism: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3]

Causality of Reactivity:

-

Activation: The aromatic ring of 1,2,3-trifluoro-4-nitrobenzene is rendered highly electron-deficient by the strong electron-withdrawing nitro (-NO₂) group. This activation is most pronounced at the positions ortho and para to the nitro group.

-

Regioselectivity: The fluorine atom at the C1 position is para to the nitro group, making it the most activated site for nucleophilic attack. The fluorines at C2 and C3 are less activated. Consequently, the incoming nucleophile, cyclopropylamine, will selectively displace the C1 fluorine.

-

Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, facilitating the re-aromatization of the ring after the initial nucleophilic attack.[3]

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and standard purification methodologies derived from analogous transformations.[3][4][5]

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Molar Eq. |

| 1,2,3-Trifluoro-4-nitrobenzene | C₆H₂F₃NO₂ | 177.08 | 1.0 |

| Cyclopropylamine | C₃H₇N | 57.09 | 1.2 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction |

| Brine (Saturated NaCl) | NaCl | 58.44 | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask.

-

Nucleophile Addition: Begin stirring the suspension. Slowly add cyclopropylamine (1.2 eq.) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and rinse with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated brine (1x).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow or orange solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[4]

Caption: Experimental workflow for synthesis and purification.

Safety, Handling, and Hazard Management

Authoritative grounding in safety is paramount. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

1,2,3-Trifluoro-4-nitrobenzene: This starting material is hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[6][7] It is also a combustible liquid.[6] Avoid all sources of ignition.[6]

-

Cyclopropylamine: This reagent is flammable and corrosive. Handle with extreme care.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[6][8]

-

Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in accordance with local and institutional regulations.[6]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.[1]

-

NMR Spectroscopy: ¹H NMR should show characteristic signals for the cyclopropyl protons and the aromatic protons. ¹⁹F NMR will confirm the presence of the two remaining fluorine atoms, and ¹³C NMR will validate the carbon skeleton.

-

Mass Spectrometry (MS): LC-MS or GC-MS analysis will confirm the molecular weight of the product (C₉H₈F₂N₂O₂).[9]

-

Infrared (IR) Spectroscopy: FTIR will show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and the symmetric and asymmetric stretches of the nitro group.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing a high-value chemical intermediate. The procedure relies on a well-understood SNAr mechanism, where the regioselectivity is controlled by the powerful activating effect of the nitro group. By following the detailed protocol and adhering to strict safety standards, researchers can reliably produce this compound for further application in the development of novel pharmaceuticals and other advanced materials.

References

- SAFETY DATA SHEET: 1,2,3-Trifluoro-4-nitrobenzene. (2025). [Source Redacted for Safety]

-

PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (2025).

- SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene [Analogue]. (2025). [Source Redacted for Safety]

- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. PrepChem.com. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. MOLBASE. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. m.molbase.com [m.molbase.com]

A Technical Guide to the Spectroscopic Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel research compound, N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data based on its chemical structure and provides standardized protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: Unveiling the Molecular Architecture

This compound (CAS No. 1249882-57-2) is a substituted aniline derivative with a molecular formula of C₉H₈F₂N₂O₂.[1][2][3] Its structure incorporates several key functional groups that are of significant interest in medicinal chemistry and materials science. The presence of a cyclopropyl ring can impart conformational rigidity and improved metabolic stability.[4] The difluoronitroaniline core serves as a versatile scaffold in organic synthesis, with the fluorine atoms and the nitro group profoundly influencing the molecule's electronic properties and reactivity.[5]

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound. This guide provides the foundational knowledge and practical methodologies to achieve this.

Predicted Spectroscopic Data

Due to the limited availability of public experimental data for this compound, this section presents predicted spectroscopic values. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H |

| ~6.8 - 7.0 | t | 1H | Ar-H |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~2.6 - 2.8 | m | 1H | CH (cyclopropyl) |

| ~0.8 - 1.0 | m | 2H | CH₂ (cyclopropyl) |

| ~0.6 - 0.8 | m | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-NO₂ |

| ~140 - 145 (dd) | C-F |

| ~135 - 140 (dd) | C-F |

| ~125 - 130 | C-NH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~25 - 30 | CH (cyclopropyl) |

| ~5 - 10 | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3350 - 3450 | N-H | Stretching |

| ~3000 - 3100 | Aromatic C-H | Stretching |

| ~2850 - 3000 | Aliphatic C-H | Stretching |

| ~1600 - 1620 | Aromatic C=C | Stretching |

| ~1500 - 1550 | N-O (asymmetric) | Stretching |

| ~1330 - 1370 | N-O (symmetric) | Stretching |

| ~1200 - 1300 | C-N | Stretching |

| ~1000 - 1100 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| ~214 | [M]⁺ (Molecular Ion) |

| ~197 | [M - OH]⁺ |

| ~184 | [M - NO]⁺ |

| ~168 | [M - NO₂]⁺ |

| ~141 | [M - C₃H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Perform phase and baseline corrections to obtain a clean spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts (δ) and coupling constants (J) for all signals.

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Detailed Steps:

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[6]

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation.[6]

Conclusion: A Framework for Confident Characterization

This guide provides a robust framework for the spectroscopic characterization of this compound. The predicted data serves as a reliable reference for researchers, while the detailed experimental protocols offer a standardized approach to data acquisition. By systematically applying these spectroscopic techniques and analytical workflows, scientists can confidently verify the structure and purity of this compound, paving the way for its application in further research and development.

References

-

Molbase. This compound. [Link]

-

PubChem. 2-Nitroaniline. [Link]

-

AA Blocks. 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline. [Link]

-

NIST WebBook. m-Nitroaniline. [Link]

-

NIST WebBook. o-Nitroaniline. [Link]

-

SpectraBase. N-Cyclopropyl-4-fluoroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST WebBook. m-Nitroaniline. [Link]

-

PubMed Central. In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound | 1249882-57-2 [chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2’-aminocyclopropyl)alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Profiling of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Abstract

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals. Its utility in process chemistry and drug development is fundamentally linked to its physicochemical properties, chief among them being its solubility in organic solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility characteristics of this and structurally similar molecules. We present a detailed, field-proven protocol for equilibrium solubility determination, discuss the underlying chemical principles that govern its solubility profile, and provide a workflow for leveraging this data in downstream applications such as reaction optimization and crystallization.

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical and chemical development, solubility is not merely a physical constant; it is a critical parameter that dictates the viability of a synthetic route, the efficiency of purification, and the potential for formulating an active pharmaceutical ingredient (API). For a specific intermediate like this compound, a comprehensive understanding of its solubility is essential for:

-

Reaction Optimization: Selecting an appropriate solvent system that maximizes reactant concentration while minimizing side reactions.

-

Purification and Crystallization: Designing efficient crystallization processes for isolating the compound with high purity and yield. The choice of solvent is a cornerstone of crystallization development, influencing polymorph control, impurity rejection, and crystal morphology.[1]

-

Formulation Development: Providing foundational data for pre-formulation studies should the intermediate or a close derivative become a drug candidate.

Publicly available solubility data for highly specific, non-commercial intermediates is often scarce. Therefore, the ability to rapidly and accurately determine this data in-house is a crucial capability for any research and development team. This guide provides the theoretical grounding and practical methodology to achieve this.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound offers key insights into its expected solubility behavior. The general principle that "like dissolves like" provides a foundational rule for prediction, where polar solvents tend to dissolve polar solutes and vice-versa.[2][3]

-

Aromatic Core & Nitro Group: The nitroaniline core is highly polar and capable of acting as both a hydrogen bond donor (the -NH group) and acceptor (the -NO2 group). The strong electron-withdrawing nature of the nitro group significantly increases the polarity of the molecule.

-

Difluoro Substituents: Fluorine is the most electronegative element, and the C-F bond is highly polarized. While this increases bond polarity, extensive fluorination can also decrease a molecule's ability to participate in hydrogen bonding, sometimes leading to lower-than-expected water solubility.[4][5] The unique properties of fluorinated compounds can impart both hydrophobic and lipophobic characteristics.[4]

-

Cyclopropyl Group: The cyclopropyl ring is a rigid, lipophilic moiety.[6][7][8] It is often introduced in drug design to improve metabolic stability and potency but will generally increase solubility in non-polar organic solvents.[6][7][9]

Hypothesis: Based on this structural analysis, this compound is predicted to be a polar, crystalline solid. Its solubility is expected to be low in non-polar solvents (e.g., hexanes, toluene), moderate in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and highest in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF) that can effectively solvate its polar functional groups.

Figure 1. Logical relationship between molecular features and predicted solubility.

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the solubility of a pure compound is the shake-flask method .[10][11][12][13] This technique measures the thermodynamic equilibrium solubility, which is the concentration of the compound in a saturated solution when excess solid is present and the system has reached equilibrium.

Materials and Reagents

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent) covering a range of polarities (see Table 1)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the selected vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-200 rpm).[12] The system should be allowed to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[3][11][12]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. The dilution factor must be recorded precisely.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method.[14][15] The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of the analyte.

-

Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where:

-

CHPLC is the concentration determined by HPLC (in mg/mL)

-

DF is the dilution factor

-

Figure 2. Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, organized table. This allows for easy comparison across different solvent classes and informs subsequent experimental design.

Table 1: Solubility Data Template for this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| n-Hexane | Non-polar Aliphatic | 1.9 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |

| Toluene | Non-polar Aromatic | 2.4 | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Data] | [Calculated Data] | e.g., Moderately Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Acetone | Polar Aprotic | 21 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Isopropanol | Polar Protic | 19.9 | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Methanol | Polar Protic | 33 | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| DMSO | Polar Aprotic | 47 | [Experimental Data] | [Calculated Data] | e.g., Very Soluble |

Interpretation: The collected data can be used to select appropriate solvent systems. For instance, a solvent in which the compound has high solubility might be ideal for a chemical reaction or for loading onto a chromatography column. Conversely, a pair of solvents—one in which the compound is highly soluble and another in which it is poorly soluble (an anti-solvent)—is the basis for designing a successful crystallization process.[16]

Safety and Handling Considerations

As a nitroaromatic compound, this compound requires careful handling.

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]

-

Thermal Stability: Many nitroaromatic compounds are thermally sensitive and can decompose exothermically or, in some cases, explosively, especially upon heating under confinement.[20] Avoid excessive heating and ensure proper storage away from strong oxidizers.[20][21]

-

Waste Disposal: All waste materials contaminated with the compound must be disposed of according to institutional and local regulations for hazardous chemical waste.[18]

Conclusion

The solubility profile of a synthetic intermediate like this compound is a cornerstone of its chemical development. By moving beyond simple qualitative tests and employing a robust, quantitative method like the shake-flask protocol, researchers can generate the high-quality data necessary for informed decision-making. This guide provides the necessary framework to perform such an analysis, interpret the results, and apply them to accelerate the development of new chemical entities. The principles and methodologies described herein are broadly applicable to a wide range of novel organic compounds encountered in modern research.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

- AccuStandard. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

New Jersey Department of Health. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. Retrieved from [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of fluorinated compounds on living organisms (review). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. who.int [who.int]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmasalmanac.com [pharmasalmanac.com]

- 15. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. carlroth.com [carlroth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 21. agilent.com [agilent.com]

The Emerging Potential of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of unique structural motifs in a single molecular scaffold often heralds the dawn of novel therapeutic avenues. N-Cyclopropyl-2,3-difluoro-6-nitroaniline represents such a confluence, integrating the metabolic stability and conformational rigidity of a cyclopropyl group with the electronically-tuned and biologically active difluoro-6-nitroaniline core. This technical guide provides an in-depth exploration of the potential applications of this compound in modern medicinal chemistry. We will dissect the strategic advantages conferred by each component of the molecule, propose plausible therapeutic targets, and outline detailed experimental workflows for the synthesis of derivatives and their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Introduction: Deconstructing a Privileged Scaffold

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. The inherent liabilities of many traditional pharmacophores, such as metabolic instability and off-target toxicity, necessitate the exploration of innovative molecular architectures. This compound is a prime candidate for such exploration, embodying a strategic amalgamation of functionalities that address several key challenges in medicinal chemistry.

-

The Cyclopropyl Advantage: The incorporation of a cyclopropyl ring is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Its three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[2][3] Furthermore, the high s-character of its C-H bonds renders it more resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer plasma half-life.[4]

-

The Power of Fluorine: The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's properties.[5] In the case of this compound, the two fluorine atoms are expected to lower the pKa of the aniline nitrogen, thereby modulating its basicity and potential for ionization at physiological pH. This can have significant implications for cell permeability and oral bioavailability. Additionally, fluorine can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and selectivity.[6]

-

The Nitro Group as a Versatile Modulator: While often associated with toxicity, the nitro group is a powerful electron-withdrawing group that can be a critical pharmacophoric element. Its presence in the ortho position to the aniline nitrogen further decreases the basicity of the amine. In certain contexts, the nitro group can be reduced in vivo to form reactive species that exhibit cytotoxic effects, a property that has been exploited in the design of anticancer and antimicrobial agents.[7][8] Conversely, it can serve as a synthetic handle for further chemical elaboration.

This guide will explore how the interplay of these structural features can be harnessed to design novel therapeutic agents targeting a range of diseases.

Synthetic Accessibility and Derivatization Strategies

A key advantage of this compound as a starting point for a medicinal chemistry campaign is its straightforward synthesis and the potential for diverse functionalization.

Core Synthesis

The parent compound can be readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine.[9] This reaction is typically high-yielding and allows for the production of the core scaffold on a multi-gram scale.

Experimental Protocol: Synthesis of this compound

-

To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water (3 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.

Derivatization Pathways

The true potential of this scaffold lies in its amenability to chemical modification. The following diagram illustrates key derivatization strategies:

Caption: Key derivatization pathways for this compound.

The reduction of the nitro group to an amine is a pivotal transformation, yielding an ortho-diamino intermediate that is a versatile precursor for the synthesis of a wide range of heterocyclic systems, such as benzimidazoles and quinoxalines.[10] These heterocyclic motifs are prevalent in many approved drugs.

Potential Therapeutic Applications

Based on the structural features of this compound and the known biological activities of related compounds, we propose several promising avenues for therapeutic intervention.

Kinase Inhibition in Oncology

The substituted aniline scaffold is a common feature in a multitude of kinase inhibitors.[11] These drugs often target the ATP-binding site of kinases, which are frequently dysregulated in cancer. The N-cyclopropyl group can probe hydrophobic pockets within the kinase active site, while the difluoro-substituted phenyl ring can form critical hydrogen bonds and other interactions with the hinge region.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-validated targets in oncology. Several approved drugs for these targets contain substituted aniline cores.[12]

Proposed Research Workflow:

Caption: Workflow for the development of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

-

Prepare a reaction buffer containing the target kinase (e.g., recombinant human EGFR), a biotinylated peptide substrate, and ATP.

-

Add the test compound (derivatives of N-Cyclopropyl-2,3-difluoro-6-aminoaniline) at various concentrations to a 384-well plate.

-

Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

Incubate for a further 60 minutes to allow for signal development.

-

Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal on a compatible plate reader. The signal is inversely proportional to kinase inhibition.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell walls.

Hypothetical Target: The unique electronic and steric properties of this scaffold may confer activity against drug-resistant strains of bacteria or protozoa, such as Leishmania or Trypanosoma cruzi.[7]

Proposed Research Workflow:

-

Primary Screening: A library of this compound derivatives will be screened against a panel of pathogenic bacteria (e.g., MRSA, E. coli) and protozoa (Leishmania donovani, Trypanosoma cruzi) to determine the minimum inhibitory concentration (MIC).

-

Cytotoxicity Assays: Active compounds will be evaluated for cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293) to assess their therapeutic index.

-

Mechanism of Action Studies: For promising candidates, studies will be conducted to determine if the antimicrobial effect is dependent on the nitro group (e.g., by comparing the activity of the nitro compound with its amino-reduced counterpart).

-

In Vivo Efficacy: Lead compounds will be tested in appropriate animal models of infection.

Bioisosteric Replacement of Anilines

A significant challenge in drug development is mitigating the metabolic liabilities associated with aniline-containing compounds, which can lead to the formation of reactive metabolites and idiosyncratic adverse drug reactions.[13][14] The this compound scaffold can serve as a starting point for the development of novel bioisosteres that mimic the spatial and electronic properties of anilines while offering improved metabolic stability.

Hypothetical Application: Replacement of a known aniline-containing drug that suffers from metabolic instability.

Proposed Research Workflow:

Caption: Workflow for developing aniline bioisosteres.

Table 1: Hypothetical Comparative ADME Data

| Compound | Target Potency (IC50, nM) | Human Liver Microsomal Stability (t1/2, min) | Major Metabolites |

| Parent Aniline Drug | 10 | 15 | N-dealkylation, Ring Hydroxylation |

| N-Cyclopropyl Analog 1 | 25 | 45 | N/A |

| N-Cyclopropyl Analog 2 | 15 | >60 | N/A |

Conclusion and Future Directions

This compound is a largely unexplored chemical entity with significant potential in medicinal chemistry. The strategic combination of a metabolically robust cyclopropyl group, electronically modulating fluorine atoms, and a versatile nitro functionality creates a scaffold that is ripe for investigation. The proposed applications in oncology, infectious diseases, and as a platform for aniline bioisosterism represent just a few of the possibilities.

Future work should focus on the systematic exploration of the chemical space around this core structure. The generation of diverse chemical libraries and their screening against a broad range of biological targets will be crucial in unlocking the full therapeutic potential of this promising scaffold. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, compounds like this compound will undoubtedly play a vital role in the development of the next generation of medicines.

References

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Aniline replacement in drug-like compounds. Cresset Group.

- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced M

- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- This compound. SynHet.

- This compound. Benchchem.

- This compound. MOLBASE.

- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. Benchchem.

- 4-Fluoro-2-nitroaniline. PubChem.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

- 4-Fluoro-3-nitroaniline CAS 364-76-1. Home Sunshine Pharma.

- This compound. ChemicalBook.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- A Review on The Medicinal And Industrial Applic

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH.

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of N-Cyclopropyl-2,3-difluoro-6-nitroaniline: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a highly functionalized aromatic amine, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic systems for targeted therapies. Its unique combination of a strained cyclopropyl ring, electron-withdrawing fluorine atoms, and a versatile nitro group offers a powerful toolkit for medicinal chemists.

This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application as a key intermediate in the development of novel therapeutics. We will delve into the mechanistic rationale behind its reactivity and present field-proven insights into its strategic deployment in organic synthesis.

Physicochemical Properties and Structural Attributes

The strategic value of this compound as a synthetic intermediate is rooted in its distinct structural features. The interplay of its constituent functional groups governs its reactivity and confers desirable properties to its downstream derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1249882-57-2 | [1] |

| Molecular Formula | C₉H₈F₂N₂O₂ | [2] |

| Molecular Weight | 214.17 g/mol | |

| Appearance | Typically a yellow to orange solid |

The key structural elements that dictate the molecule's utility include:

-

The Cyclopropyl Group: This three-membered ring introduces conformational rigidity and a unique spatial footprint. In medicinal chemistry, the cyclopropyl moiety is often employed as a bioisostere for other groups, and its high s-character can enhance metabolic stability.[3]

-

Difluorinated Aromatic Ring: The two fluorine atoms significantly modulate the electronic properties of the aniline ring. Their strong electron-withdrawing nature enhances the electrophilicity of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[3]

-

The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety further activates the aromatic ring for SNAr reactions.[3] Furthermore, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group, providing a key vector for further molecular elaboration.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of a polyfluorinated nitrobenzene precursor.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the addition of a nucleophile (cyclopropylamine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group (a fluoride ion) restores the aromaticity of the ring and yields the desired product.[3]

The regioselectivity of this reaction is primarily dictated by the strong activating effect of the nitro group at the ortho and para positions. In the case of 1,2,3-trifluoro-4-nitrobenzene as the starting material, the fluorine atom at the C-1 position is the most likely site of substitution due to its para-relationship to the nitro group.[3]

Caption: Generalized workflow for the SNAr synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous SNAr reactions.

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Cyclopropylamine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in acetonitrile (or DMF) is added potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Addition of Nucleophile: Cyclopropylamine (1.1 eq) is added dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Trustworthiness and Self-Validation:

This protocol incorporates a standard work-up and purification procedure that allows for the isolation of the target compound with high purity. The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

This compound is a critical intermediate in the synthesis of a variety of biologically active compounds, most notably inhibitors of NADPH oxidase (NOX).

Key Transformation: Reduction of the Nitro Group

A pivotal step in the utilization of this compound is the reduction of the nitro group to a primary amine. This transformation opens up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, or participation in the construction of heterocyclic rings.

Commonly employed methods for this reduction include:

-

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Transfer Hydrogenation: Employing reagents such as ammonium formate in the presence of Pd/C.

-

Metal-mediated Reduction: Using metals like iron, tin, or zinc in an acidic medium.

Case Study: Synthesis of NADPH Oxidase (NOX) Inhibitors

This compound is a key precursor for the synthesis of potent and selective NADPH oxidase 2 (NOX2) inhibitors, such as GSK2795039 and its cyclopropyl-substituted analog, NCATS-SM7270.[4] These inhibitors are of significant interest for the treatment of a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[5][6]

The synthetic utility of this compound in this context lies in its ability to undergo a series of transformations to construct the complex heterocyclic core of these inhibitors.

Caption: Synthetic pathway from the building block to a NOX2 inhibitor.

The synthesis of these complex molecules highlights the strategic importance of this compound as a starting material that provides a pre-functionalized aromatic ring, ready for the construction of the intricate heterocyclic systems required for potent biological activity.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the power of rational molecular design in organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically relevant molecules. The ability to undergo selective SNAr reactions and the presence of a readily transformable nitro group make it an indispensable tool for medicinal chemists. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of life-saving medicines.

References

-

MOLBASE. (n.d.). This compound | 1249882-57-2. Retrieved from [Link]

-

Hirano, Y., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358-374. Retrieved from [Link]

-

Kudryavtsev, D. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529. Retrieved from [Link]

-

Behe, M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 273-279. Retrieved from [Link]

-

Jamieson, C., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(42), 13768-13783. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (EP 0430847 A1).

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Sedej, S., et al. (2014). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Current Pharmaceutical Design, 20(37), 5834-5853. Retrieved from [Link]

-